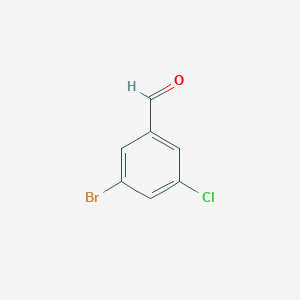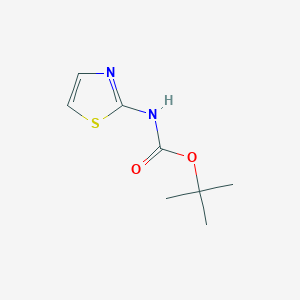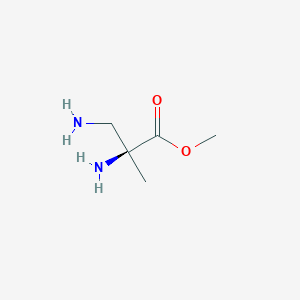
3-Isopropylthiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylthiophenol, also known as 3-ITP, is a chemical compound that belongs to the family of thiophenols. It is a colorless to yellow liquid with a strong odor and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-Isopropylthiophenol is not fully understood. However, it is believed that the compound acts as a reducing agent and undergoes oxidation to form a thiophenoxyl radical. This radical can then undergo further reactions to form other intermediates that may be involved in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Isopropylthiophenol. However, it has been reported that the compound can induce oxidative stress in cells, which may lead to cell damage or death. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isopropylthiophenol in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the compound has a strong odor, which may make it difficult to work with in certain settings. Additionally, the compound may be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on 3-Isopropylthiophenol. One area of interest is its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to understand the mechanism of action and biochemical effects of the compound. Finally, research on the potential therapeutic applications of 3-Isopropylthiophenol is also warranted.
Métodos De Síntesis
The synthesis of 3-Isopropylthiophenol involves the reaction of isopropyl mercaptan with 1,3-dichloro-2-propanol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields 3-Isopropylthiophenol as a product. The purity of the product can be increased by distillation or recrystallization.
Aplicaciones Científicas De Investigación
3-Isopropylthiophenol has been used in various scientific research applications such as organic synthesis, electrochemistry, and analytical chemistry. It is also used as a reagent in the preparation of thioesters, thioethers, and other sulfur-containing compounds. Additionally, 3-Isopropylthiophenol is used as a ligand in the synthesis of metal complexes for catalytic reactions.
Propiedades
Número CAS |
178959-93-8 |
|---|---|
Nombre del producto |
3-Isopropylthiophenol |
Fórmula molecular |
C9H12S |
Peso molecular |
152.26 g/mol |
Nombre IUPAC |
3-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 |
Clave InChI |
AELUMDDQRLJQRX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)S |
SMILES canónico |
CC(C)C1=CC(=CC=C1)S |
Sinónimos |
Benzenethiol, 3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)
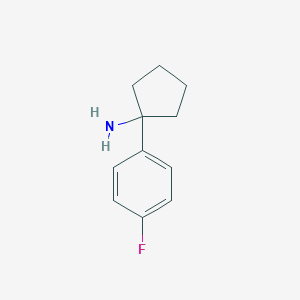
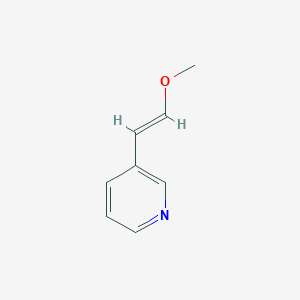
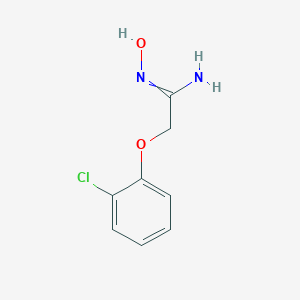
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)
